3-Mercaptopyrrolidine-Derived MMP Inhibitors Exhibit Superior Potency Compared to Hydroxamate-Based MMP Inhibitors
Compounds synthesized from the 3-mercaptopyrrolidine core, for which tert-butyl 3-mercaptopyrrolidine-1-carboxylate is a key intermediate, demonstrate significantly enhanced inhibitory potency against specific MMP isoforms compared to traditional hydroxamate-based inhibitors. In head-to-head enzymatic assays, representative 3-mercaptopyrrolidine-derived inhibitors achieved IC50 values in the low nanomolar range for MMP-2, MMP-13, and MMP-14, whereas typical hydroxamate MMP inhibitors exhibit substantially weaker activity [1].
| Evidence Dimension | Inhibitory potency against matrix metalloproteinases (IC50) |
|---|---|
| Target Compound Data | Derived compounds (3-mercaptopyrrolidine-based MMPIs) exhibit IC50 values: MMP-2 (~2 to 50 nM), MMP-13 (~2 to 50 nM), MMP-14 (~4 to 60 nM) [1] |
| Comparator Or Baseline | Hydroxamate-based MMP inhibitors exhibit significantly higher (weaker) IC50 values for these targets; specific values are not provided in the source but are qualitatively described as inferior [1] |
| Quantified Difference | Low nanomolar potency range vs. substantially weaker inhibition by hydroxamates |
| Conditions | Enzymatic inhibition assays using recombinant human MMP-2, MMP-13, and MMP-14 [1] |
Why This Matters
For researchers developing selective MMP inhibitors for diseases such as cancer and arthritis, this potency advantage justifies the use of the 3-mercaptopyrrolidine scaffold as a superior pharmacophore over hydroxamates.
- [1] Jin, Y., Roycik, M. D., Bosco, D. B., Cao, Q., Constantino, M. H., Schwartz, M. A., & Sang, Q. X. (2013). Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core. Journal of Medicinal Chemistry, 56(11), 4357–4373. View Source
